4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester and related compounds involves strategic reactions, including the interaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea. Such processes lead to the formation of ethyl or methyl 4-substituted or unsubstituted 2-methylthio-5-pyrimidinecarboxylates. These compounds exhibit significant antiviral and antimycotic activities, particularly against herpes simplex virus type 1 (HSV-1) and various fungal strains, demonstrating the compound's relevance beyond mere structural interest (Sansebastiano et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester, such as thieno[2,3-d]pyrimidines, has been elucidated through various methods, including X-ray crystallography. These analyses reveal the compounds' complex structures and interactions, including their binding modes and inhibitory activities against enzymes like thymidylate synthase and dihydrofolate reductase. Such studies highlight the compound's potential as a dual inhibitor with applications in antitumor therapy (Gangjee et al., 2009).
Scientific Research Applications
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Scientific Field: Organic Chemistry
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Scientific Field: Medicinal Chemistry
- Application : A similar compound, 4-amino-2-(methylthio)-pyrimidine-5-carboxylic acid ethyl ester, has been studied for its potential medicinal properties .
- Results or Outcomes : The specific results would depend on the particular assays used. This could include data on the compound’s potency, selectivity, and toxicity .
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Scientific Field: Synthetic Chemistry
- Application : A related compound, dihydrothiophene, has been synthesized using a four-component reaction involving an amino acid ethyl ester .
- Method of Application : The synthesis involved a one-pot reaction of benzaldehyde, malononitrile, 1,3-thiazolidinedione, and ethyl glycinate hydrochloride in ethanol .
- Results or Outcomes : The reaction resulted in the formation of trans-dihydrothiophene ureidoformamide derivatives in moderate to good yields .
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Scientific Field: Organic Chemistry
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Scientific Field: Pharmaceutical Chemistry
- Application : Benzocaine (ethyl p-aminobenzoate), ethyl ester of p-aminobenzoic acid, is an anesthetic acting as a blocker of the nerve impulses and reducing the permeability of neuronal membrane to sodium iodide. It has become widespread in the pharmaceutical industry having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in condom .
- Results or Outcomes : The specific results would depend on the particular assays used. This could include data on the compound’s potency, selectivity, and toxicity .
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Scientific Field: Organic Chemistry
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Scientific Field: Organic Chemistry
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Scientific Field: Pharmaceutical Chemistry
- Application : Benzocaine (ethyl p-aminobenzoate), ethyl ester of p-aminobenzoic acid, is an anesthetic acting as a blocker of the nerve impulses and reducing the permeability of neuronal membrane to sodium iodide. It has become widespread in the pharmaceutical industry having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in condom .
- Results or Outcomes : The specific results would depend on the particular assays used. This could include data on the compound’s potency, selectivity, and toxicity .
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Scientific Field: Organic Chemistry
Safety And Hazards
The safety data sheet (SDS) for “4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester” was not found in the search results. However, an SDS for a related compound, “Ethyl4-amino-2-(ethylthio)-5-pyrimidinecarboxylate”, is mentioned2. An SDS contains information about the hazards of a chemical and how to handle it safely.
Future Directions
The future directions for research on “4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester” are not specifically mentioned in the search results. However, given the wide range of biological activities exhibited by pyrimidines and their derivatives, there is potential for further research into new synthetic methods, biological activities, and applications1.
properties
IUPAC Name |
ethyl 4-amino-2-ethylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFLPYCOQXPONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228424 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester | |
CAS RN |
778-97-2 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 778-97-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 778-97-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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